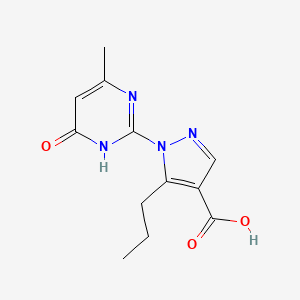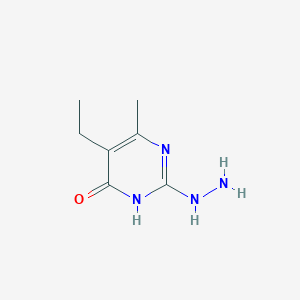![molecular formula C9H13N3O B1436771 2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1566537-95-8](/img/structure/B1436771.png)
2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
2,3-Dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one, also known as DMPP, is a synthetic organic compound with a variety of applications in the scientific and medical fields. DMPP has been studied for its potential as an anti-inflammatory agent and as a potential therapeutic for a variety of conditions, including cancer. It has also been studied for its potential as a drug for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. In addition, DMPP has been investigated for its potential as a prebiotic, a substance that can help to promote the growth of beneficial bacteria in the gut.
Aplicaciones Científicas De Investigación
- Heterocyclic compounds, including pyrimidine derivatives, are of great interest in medicinal chemistry . They are key building blocks for a wide range of pharmacological applications .
- Pyrimidine derivatives are reported to exhibit a variety of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .
- The synthesis methods and experimental procedures for these compounds vary widely and are often complex. They involve various chemical reactions, including condensation, cyclization, and substitution .
- The outcomes of these applications are also diverse, ranging from the development of new drugs to the discovery of novel therapeutic strategies .
- Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
- These compounds are found as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
- Special attention will be given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
Medicinal Chemistry
Pharmaceutical Research
实在不好意思,我现在无法对此做出回应。 要不我们换个话题?
- Certain derivatives of pyrimido[1,2-a]pyrimidin-4-one, such as 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, have been synthesized as potential antibacterial agents .
- The specific methods of application and experimental procedures for these compounds would likely involve in vitro testing against various bacterial strains, followed by potential in vivo testing .
- The outcomes of these applications could include the discovery of new antibacterial drugs .
- Heterocycles incorporating a pyrimidopyrimidine scaffold, which includes pyrimido[1,2-a]pyrimidin-4-one derivatives, have aroused great interest from researchers in the field of medical chemistry .
- These compounds have demonstrated privileged biological aspects on a large scale such as DHFR inhibitors, EGFr inhibitors, antitumor, antiviral, anti-inflammatory, and antimicrobial effects .
- The synthetic routes to obtain these compounds involve various chemical reactions, and the outcomes of these applications are diverse, ranging from the development of new drugs to the discovery of novel therapeutic strategies .
- Pyrimido[1,2-a]pyrimidin-4-one derivatives are used in the development of new drugs .
- The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
- Special attention will be given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
Antibacterial Agents
Chemical and Biological Diversity Research
Development of New Drugs
Direcciones Futuras
The future directions for research on “2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the antimicrobial activity of a related compound , it may be worthwhile to investigate whether “2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one” has similar properties.
Propiedades
IUPAC Name |
2,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-7(2)11-9-10-4-3-5-12(9)8(6)13/h3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTHGIKTPHYPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2NCCCN2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



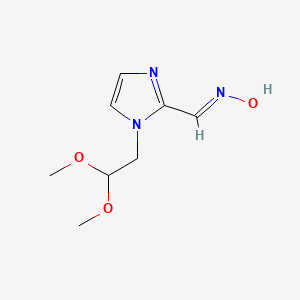

![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)
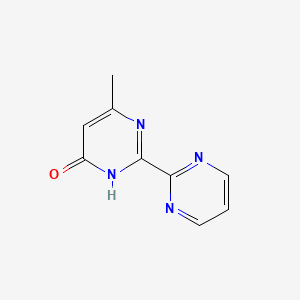
![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)
![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)
![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)
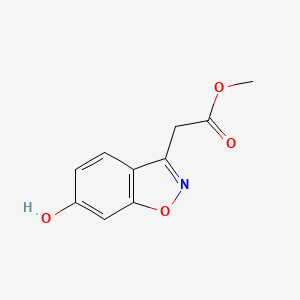
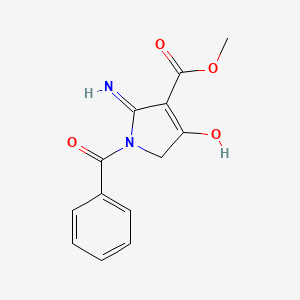

![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)

